4-[1-(Trifluoromethyl)cyclopropyl]phenol, also known as 4-(trans-2-(trifluoromethyl)cyclopropyl)phenol, is an organic compound characterized by a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenolic structure. This compound has garnered interest due to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
This compound falls under the category of phenolic compounds, which are known for their diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for pharmaceutical applications. The molecular formula is , and it possesses several unique features that differentiate it from other similar compounds.
The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]phenol typically involves several steps:
The yield and purity of the final product can be optimized by controlling reaction conditions such as temperature, pressure, and the use of catalysts.
The molecular structure of 4-[1-(trifluoromethyl)cyclopropyl]phenol features a cyclopropyl ring attached to a phenolic group with a trifluoromethyl substituent. The InChI representation is:
The InChI Key is WXLGNOWXNNXPDY-BDAKNGLRSA-N. This structure suggests significant steric hindrance due to the trifluoromethyl group, which may influence its reactivity and interaction with biological targets .
4-[1-(Trifluoromethyl)cyclopropyl]phenol can undergo several chemical reactions:
4-[1-(Trifluoromethyl)cyclopropyl]phenol exhibits distinct physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The unique structural features of 4-[1-(trifluoromethyl)cyclopropyl]phenol make it valuable in several scientific fields:
The strategic incorporation of the trifluoromethyl group (−CF₃) into bioactive molecules represents a cornerstone of modern medicinal chemistry. This functional group, characterized by its high electronegativity (intermediate between fluorine and chlorine) and lipophilicity (Hansch π parameter ≈ 0.88), profoundly alters the physicochemical properties of organic compounds [2] [4]. Historically, medicinal applications of the −CF₃ group date to 1928, with intensified research emerging in the mid-1940s [2] [8]. Yale's seminal 1959 review highlighted early therapeutic applications, noting the group's ability to enhance metabolic stability by protecting adjacent methyl groups from oxidative degradation—a property leveraged in numerous drug classes [4] [8].
The past two decades have witnessed explosive growth in −CF₃-containing pharmaceuticals. Analysis of FDA approvals (2000-2020) identifies 19 drugs featuring this motif, spanning diverse therapeutic areas including antivirals, antidepressants, anti-inflammatories, and oncology agents [4]. Notable examples include:
Table 1: Selected FDA-Approved Therapeutics Featuring Trifluoromethyl Groups (2000-2020)
Drug Name | Therapeutic Class | Role of −CF₃ Group | Approval Year |
---|---|---|---|
Ubrogepant | Migraine (CGRP antagonist) | Enhances target affinity and metabolic stability | 2019 |
Alpelisib | Oncology (PI3K inhibitor) | Critical for double-digit nanomolar inhibition of Akt activation | 2019 |
Efavirenz | Antiretroviral (NNRTI) | Increases lipophilicity and binding efficiency to hydrophobic pocket | 1998 (noted in 20-year review) |
Fluoxetine | Antidepressant (SSRI) | Boosts 5-HT uptake inhibition potency 6-fold versus non-fluorinated analogue | 1987 (archetypal example) |
Celecoxib | NSAID (COX-2 inhibitor) | Enhances selectivity and gastrointestinal safety profile | 1998 |
Synthetic methodologies for −CF₃ incorporation have evolved substantially, from early Swarts reactions (SbF₃/SbCl₅-mediated halogen exchange) to modern techniques like transition-metal-catalyzed cross-coupling (e.g., aryl iodide with CuCF₃), electrophilic trifluoromethylation (using reagents like Umemoto's salt), and nucleophilic routes (e.g., Ruppert's reagent for carbonyl trifluoromethylation) [2] [5]. These advances have enabled precise installation of −CF₃ into complex scaffolds, accelerating drug discovery efforts targeting this pharmacophore [4] [8].
Cyclopropane, the smallest carbocyclic ring, possesses exceptional reactivity due to its high ring strain energy (≈27 kcal/mol), resulting from distorted C−C−C bond angles (60° vs. ideal 109.5°) [1] [3]. This strain facilitates unique reaction pathways—ring-opening, addition, and rearrangement reactions—that are exploited in medicinal chemistry for both synthesis and biological activity modulation [3]. Structurally, the cyclopropane ring acts as a constrained spacer, mimicking transition states or peptide bonds while enhancing target selectivity through conformational restriction [1] [6].
Natural products showcase the cyclopropane motif's biological significance:
Table 2: Biologically Active Cyclopropane-Containing Natural Products and Derivatives
Compound Class | Representative Example | Biological Activity | Structural Role of Cyclopropane |
---|---|---|---|
Amino Acids | Hypoglycin A | Hypoglycemic agent | Mimics peptide bond conformation; metabolic inhibitor |
Terpenoids | β-Chamigrene | Antimicrobial | Rigid core for spatial orientation of functional groups |
PPAPs | (±)-Nemorosone | Antitumor, antioxidant | Strain-enabled ring-opening for complex polycycle synthesis |
Prostaglandins | (±)-PGF₂α analogue | Anti-inflammatory | Locking carboxylic acid conformation for receptor binding |
Synthetic access to enantiopure cyclopropanes is critical for drug development. Traditional methods include diastereoselective Simmons-Smith reactions and transition metal-catalyzed cyclopropanations (e.g., Rh₂(OAc)₄-mediated decomposition of diazo compounds) [1]. Recent breakthroughs employ biocatalysis—engineered myoglobin variants catalyze olefin cyclopropanation with α-aryl/alkyl diazoketones, achieving high diastereo- and enantioselectivity (de, ee >99%) across diverse vinylarene substrates [6]. This chemoenzymatic strategy generates chiral cyclopropyl ketones as versatile intermediates for further diversification, providing libraries of enantiopure cyclopropane scaffolds for drug discovery campaigns [6].
4-[1-(Trifluoromethyl)cyclopropyl]phenol integrates two privileged pharmacophores—the trifluoromethyl group and the strained cyclopropane ring—conferring unique physicochemical and structural properties that make it a high-value intermediate in drug design. Its molecular architecture features a phenolic hydroxyl group para-linked to a 1-trifluoromethylcyclopropyl unit, creating a multifaceted building block [6] [8]. Key molecular descriptors include:
This compound serves as a versatile synthon in medicinal chemistry:
Table 3: Molecular Properties and Applications of 4-[1-(Trifluoromethyl)cyclopropyl]phenol
Property/Feature | Value/Characteristic | Impact on Drug Design |
---|---|---|
logP (Calculated) | ≈2.8-3.2 | Balanced lipophilicity for membrane permeation and solubility |
pKa (Phenolic OH) | ≈10.2 | Tunable acidity for salt formation or H-bonding interactions |
Cyclopropane Strain | High (Baeyer strain) | Enables ring-opening for linear chain extension |
−CF₃ Electronic Effect | Strong σI (−0.35) | Stabilizes adjacent carbocations/carbanions |
Common Derivatizations | O-Alkylation, cyclopropane ring-opening, electrophilic aromatic substitution | Generates diverse scaffolds: ethers, open-chain −CF₃ compounds, substituted aromatics |
Industrial synthesis leverages scalable routes:
Future directions focus on enantioselective synthesis of chiral 1-trifluoromethylcyclopropyl derivatives and late-stage functionalization techniques to incorporate this motif into complex molecules. Its potential as a bioisostere for tert-butyl phenols or other hindered aromatic systems is particularly promising, offering metabolic advantages while maintaining similar steric bulk [5] [8]. As trifluoromethylcyclopropyl motifs gain traction in agrochemicals and pharmaceuticals (e.g., in systemic insecticides like sulfoxaflor), 4-[1-(Trifluoromethyl)cyclopropyl]phenol stands as a keystone building block for next-generation bioactive compound libraries [4] [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7